tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The starting materials typically include piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, which undergo alkylation followed by cyclization . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridinium dichromate for oxidation and Grubbs catalyst for olefin metathesis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antituberculosis drugs. Additionally, spirocyclic compounds like this one are used in the design of agonists for the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . Its unique structure also makes it valuable in the development of various antibacterial agents.
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate include tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate and tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the difluoro group in this compound may enhance its stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C15H26F2N2O2 |
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Molecular Weight |
304.38 g/mol |
IUPAC Name |
tert-butyl 9-amino-5,5-difluoro-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H26F2N2O2/c1-13(2,3)21-12(20)19-9-8-14(15(16,17)10-19)6-4-11(18)5-7-14/h11H,4-10,18H2,1-3H3 |
InChI Key |
UABIINADLYYICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)C(C1)(F)F |
Origin of Product |
United States |
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